
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as EMMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. EMMS is a pyrazole-based compound that has a morpholine group attached to it, making it a unique molecule with diverse properties.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the replication of HIV and other viruses.
Advantages and Limitations for Lab Experiments
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a relatively easy compound to synthesize, making it readily available for research purposes. It is also a stable compound, which makes it easy to store and transport. However, there are also limitations to using ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Future Directions
There are many future directions for research on ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in cancer patients. Another area of research is the development of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate as a potential treatment for viral infections. Studies are needed to determine the efficacy of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in treating viral infections such as HIV and hepatitis C. In addition, further studies are needed to understand the mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its effects on living organisms.
Synthesis Methods
The synthesis of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves a multistep process that starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinyl-1-methylpyrazole. This intermediate is then reacted with morpholine-4-sulfonyl chloride to form ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. The overall yield of the synthesis method is around 30%, making it a cost-effective way to produce ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied as a potential treatment for cancer, HIV, and other viral infections. It has also been shown to have potential as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis.
properties
IUPAC Name |
ethyl 1-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8-13(2)12-10(9)20(16,17)14-4-6-18-7-5-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWFYUHPDLGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

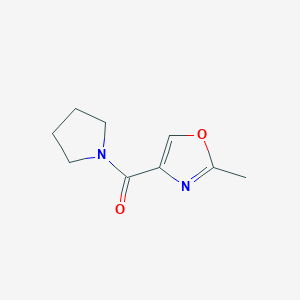
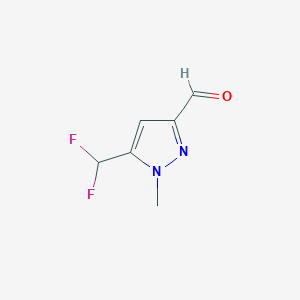
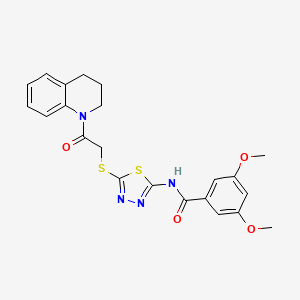
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)
![N'-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2915228.png)
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)
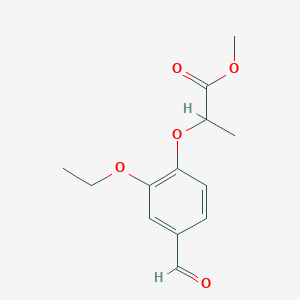
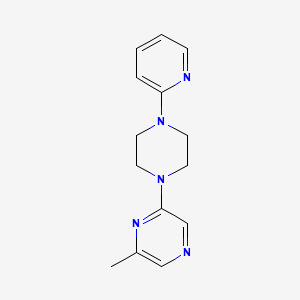
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)
![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)

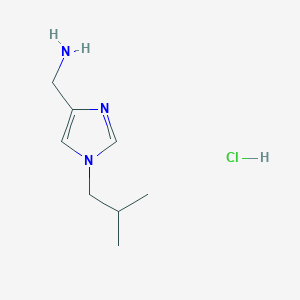
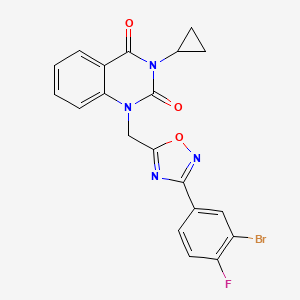
![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)